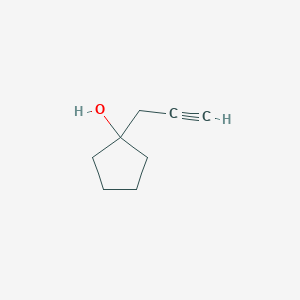

1-(Prop-2-yn-1-yl)cyclopentanol

Übersicht

Beschreibung

“1-(Prop-2-yn-1-yl)cyclopentanol” is a chemical compound with the molecular formula C8H12O and a molecular weight of 124.18 . It is an important chemical intermediate used in various chemical reactions .

Synthesis Analysis

The synthesis of “1-(Prop-2-yn-1-yl)cyclopentanol” can be achieved through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . Another method involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere, followed by the addition of propargyl bromide .Molecular Structure Analysis

The molecular structure of “1-(Prop-2-yn-1-yl)cyclopentanol” can be analyzed using various methods such as IR, NMR (1H and 13C), and HRMS . The crystal structure can be confirmed through single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “1-(Prop-2-yn-1-yl)cyclopentanol” are exothermic, and the free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K, and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Prop-2-yn-1-yl)cyclopentanol” can be analyzed using thermodynamic calculations. The liquid heat capacities, standard enthalpy of formation, standard entropy, and standard vaporization enthalpy can be estimated using various methods .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

Compounds with the propargyl group, such as 1-(Prop-2-yn-1-yl)cyclopentanol, can be utilized in the synthesis of triazole derivatives which have shown promising antimicrobial activities. These activities are particularly relevant against fungal strains like Candida albicans and Rhizopus oryzae .

Synthesis of Heterocyclic Compounds

The propargyl group is instrumental in the synthesis of heterocyclic compounds like imidazo[1,2-a]pyridines. These compounds have a wide range of applications in pharmaceuticals and materials science due to their unique chemical properties .

Agricultural Applications

The structural analogs of 1-(Prop-2-yn-1-yl)cyclopentanol have been used as nitrification inhibitors in agriculture. These inhibitors play a crucial role in reducing nitrogen loss from soil, enhancing fertilizer efficiency, and minimizing environmental impact .

Organic Synthesis and Catalysis

The propargyl group is a key functional group in organic synthesis, particularly in Sonogashira cross-coupling reactions. It serves as a synthon for creating complex molecules that can be used in various chemical syntheses .

Structural Characterization and Analysis

Compounds containing the propargyl moiety are often subjects of structural characterization studies using techniques like NMR, IR spectroscopy, and X-ray crystallography. These studies provide insights into molecular structure and behavior .

Design, synthesis and antimicrobial activities of 1,2,3-triazole derivatives A practical two-step synthesis of imidazo[1,2-a]pyridines 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT): A Novel, Highly Efficient Nitrification Inhibitor for Agricultural Applications Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate Crystal Structure, DFT Calculation, and…

Wirkmechanismus

Target of Action

It is known that this compound can be used as a thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . This suggests that its targets could be proteins with reactive cysteine residues.

Mode of Action

The mode of action of 1-(Prop-2-yn-1-yl)cyclopentanol involves its interaction with its targets, likely through covalent bonding with reactive cysteine residues in proteins . This interaction can lead to changes in the protein’s function, potentially affecting cellular processes.

Result of Action

Its ability to covalently label reactive cysteines suggests it could alter protein function, leading to changes at the molecular and cellular level .

Eigenschaften

IUPAC Name |

1-prop-2-ynylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-5-8(9)6-3-4-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBVHCPRWIEACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454130 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-yn-1-yl)cyclopentanol | |

CAS RN |

19135-07-0 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)

![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)